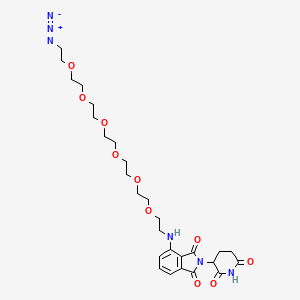
Pomalidomide 4'-PEG6-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide 4’-PEG6-azide: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the azide group allows for click chemistry reactions, facilitating the conjugation with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG6-azide involves several steps:
Synthesis of Pomalidomide Derivative: The initial step involves the synthesis of a pomalidomide derivative with a functional group that can be further modified.
PEGylation: The pomalidomide derivative is then reacted with a PEG6 linker to form a PEGylated pomalidomide.
Industrial Production Methods: Industrial production of Pomalidomide 4’-PEG6-azide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide 4’-PEG6-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are used to conjugate the compound with other molecules containing alkyne or strained alkyne groups .
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can proceed under mild conditions
Major Products: The major products formed from these reactions are conjugates of Pomalidomide 4’-PEG6-azide with various target molecules, which can be used in the development of PROTACs and other targeted therapies .
Scientific Research Applications
Chemistry: Pomalidomide 4’-PEG6-azide is used as a building block in the synthesis of PROTACs, which are designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in identifying potential therapeutic targets for various diseases .
Medicine: Pomalidomide 4’-PEG6-azide has applications in drug discovery and development, particularly in the creation of novel therapies for cancer and other diseases. PROTACs developed using this compound have shown promise in preclinical studies .
Industry: In the pharmaceutical industry, Pomalidomide 4’-PEG6-azide is used in the development of targeted therapies and personalized medicine. Its ability to selectively degrade disease-causing proteins makes it a valuable tool in drug development .
Mechanism of Action
Pomalidomide 4’-PEG6-azide exerts its effects through the mechanism of targeted protein degradation. The compound contains a cereblon (CRBN)-recruiting ligand, which binds to the CRBN protein, a component of the E3 ubiquitin ligase complex. The PEG6 linker and azide group facilitate the conjugation of the compound with a target protein ligand. This conjugate then recruits the target protein to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Pomalidomide-PEG4-azide: Contains a shorter PEG linker, which may affect its solubility and bioavailability.
Pomalidomide-PEG6-butyl azide: Similar structure but with a butyl group instead of an azide, affecting its reactivity in click chemistry reactions.
Uniqueness: Pomalidomide 4’-PEG6-azide is unique due to its combination of a PEG6 linker and an azide group, which provides enhanced solubility, bioavailability, and versatility in click chemistry reactions. This makes it a valuable tool in the development of PROTACs and other targeted therapies .
Properties
Molecular Formula |
C27H38N6O10 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C27H38N6O10/c28-32-30-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-29-21-3-1-2-20-24(21)27(37)33(26(20)36)22-4-5-23(34)31-25(22)35/h1-3,22,29H,4-19H2,(H,31,34,35) |
InChI Key |
GZXCJGDZCUFESD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


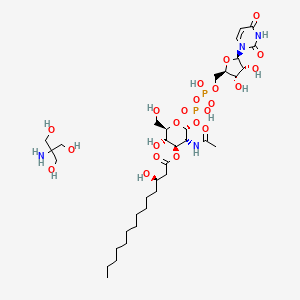

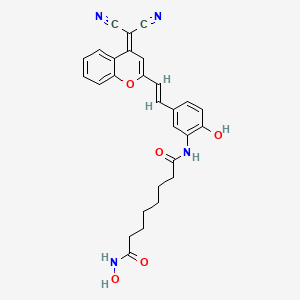
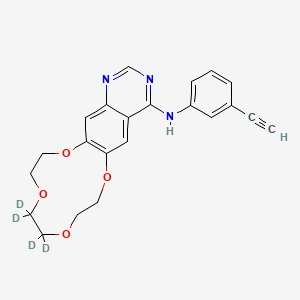
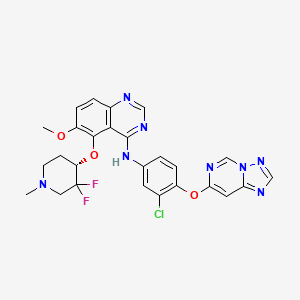
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)


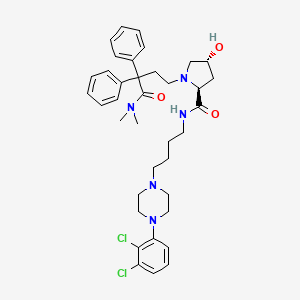

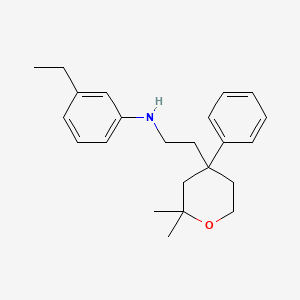
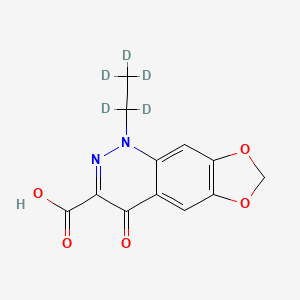
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
